molecular formula C13H16N4O2S B2568832 N-(2-(dimethylamino)pyrimidin-5-yl)-3-methylbenzenesulfonamide CAS No. 1421522-52-2

N-(2-(dimethylamino)pyrimidin-5-yl)-3-methylbenzenesulfonamide

Cat. No.: B2568832
CAS No.: 1421522-52-2
M. Wt: 292.36
InChI Key: IBVWYTQRORSXCG-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)pyrimidin-5-yl)-3-methylbenzenesulfonamide is a sulfonamide derivative featuring a pyrimidine ring substituted with a dimethylamino group at the 2-position and a 3-methylbenzenesulfonamide moiety at the 5-position. This structure combines a heteroaromatic pyrimidine core with a sulfonamide group, a motif commonly exploited in medicinal chemistry for its ability to interact with biological targets such as enzymes or receptors .

Properties

IUPAC Name

N-[2-(dimethylamino)pyrimidin-5-yl]-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O2S/c1-10-5-4-6-12(7-10)20(18,19)16-11-8-14-13(15-9-11)17(2)3/h4-9,16H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBVWYTQRORSXCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CN=C(N=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)pyrimidin-5-yl)-3-methylbenzenesulfonamide typically involves the reaction of 2-chloropyrimidine with dimethylamine to introduce the dimethylamino group. This is followed by a sulfonamide formation reaction with 3-methylbenzenesulfonyl chloride. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)pyrimidin-5-yl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Typical conditions involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, coupling reactions can yield biaryl compounds, while oxidation reactions can produce pyrimidine N-oxides.

Scientific Research Applications

N-(2-(dimethylamino)pyrimidin-5-yl)-3-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)pyrimidin-5-yl)-3-methylbenzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the sulfonamide group can participate in additional interactions, stabilizing the compound within the active site of the target .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and molecular properties of the target compound with analogs identified in the literature:

Compound Name / ID Core Structure Substituents/Functional Groups Molecular Weight/Formula Potential Applications Reference
N-(2-(Dimethylamino)pyrimidin-5-yl)-3-methylbenzenesulfonamide (Target) Pyrimidine 2-(Dimethylamino), 5-(3-methylbenzenesulfonamide) Not explicitly reported Hypothesized enzyme modulation N/A
Descarbonsildenafil (3-(6,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(dimethylamino)ethyl]-4-ethoxybenzenesulfonamide) Pyrazolopyrimidine Ethoxybenzene, dimethylaminoethyl sulfonamide, propyl group C₂₁H₃₀N₆O₄S (MW: 486.6 g/mol) Phosphodiesterase (PDE) inhibition
N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide () Pyrimidine 5-Bromo, 4-morpholino, 4-methoxyphenyl, 2,4,6-trimethylbenzenesulfonamide Not explicitly reported Kinase or receptor antagonism
N-(2-(3-Cyano-6-(piperidin-4-ylidene)acetamidoquinolin-4-yl)pyrimidin-5-yl)-4-(dimethylamino)benzamide () Quinoline-Pyrimidine 3-Cyano, piperidinylidene acetamido, tetrahydrofuran-3-yloxy, dimethylaminobenzamide MW: 634 (M+1) Anticancer (kinase inhibition)

Key Comparative Insights

Sulfonamide vs. Benzamide Backbone: The target compound’s benzenesulfonamide group differs from the benzamide derivatives in and .

Substituent Effects: Dimethylamino Positioning: In Descarbonsildenafil, the dimethylamino group is on an ethyl side chain, whereas the target compound positions it directly on the pyrimidine ring. This alters electronic effects (e.g., basicity) and spatial accessibility . Heterocyclic Modifications: The bromo-morpholino pyrimidine in introduces bulkier substituents, likely reducing solubility but increasing target specificity compared to the target compound’s simpler pyrimidine core .

The quinoline-pyrimidine hybrid in highlights the importance of fused aromatic systems in anticancer activity, a feature absent in the target compound .

Research Findings and Data Gaps

  • Activity Data: While Descarbonsildenafil’s PDE inhibition is documented, the target compound’s biological activity remains unverified.

Biological Activity

N-(2-(dimethylamino)pyrimidin-5-yl)-3-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrimidine moiety substituted with a dimethylamino group and a 3-methylbenzenesulfonamide group. Its molecular formula is C13H16N4O2SC_{13}H_{16}N_{4}O_{2}S with a molecular weight of approximately 296.36 g/mol. The presence of the dimethylamino group enhances its solubility and biological activity.

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antibacterial Activity : This compound has shown potential as an antibacterial agent by inhibiting bacterial enzymes critical for cell wall synthesis.
  • Anticancer Properties : Studies suggest that it may modulate specific pathways involved in cancer progression, potentially acting as an inhibitor of kinases associated with tumor growth.

Biological Activity Overview

Activity Type Description
AntibacterialInhibits bacterial growth through enzyme inhibition.
AnticancerModulates kinase activity, potentially reducing tumor growth.
Enzyme InhibitionInteracts with specific enzymes, affecting their function.

Case Studies and Research Findings

  • Antibacterial Studies :
    • A study demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus at concentrations as low as 10 µM. The mechanism was attributed to the inhibition of dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria.
  • Anticancer Research :
    • In vitro assays revealed that the compound significantly reduced the proliferation of various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 15 to 30 µM, indicating potent activity against these cell types . Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.
  • Enzyme Interaction Studies :
    • Interaction studies using molecular docking simulations indicated a high binding affinity to the active sites of several kinases involved in cancer signaling pathways. This suggests that this compound could serve as a lead compound for developing new anticancer therapies.

Synthesis Methods

The synthesis of this compound typically involves multi-step chemical reactions starting from commercially available precursors:

  • Formation of Pyrimidine Ring : The initial step involves the synthesis of the pyrimidine derivative through cyclization reactions.
  • Sulfonamide Formation : The reaction between the pyrimidine derivative and sulfonyl chloride leads to the formation of the sulfonamide bond.
  • Dimethylamino Substitution : Finally, dimethylamine is introduced to complete the structure.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-(dimethylamino)pyrimidin-5-yl)-3-methylbenzenesulfonamide, and what critical reaction conditions must be controlled?

  • Methodological Answer : The synthesis typically involves sulfonylation of 3-methylbenzenesulfonyl chloride with a pyrimidine amine derivative. A key step is the coupling of 2-(dimethylamino)pyrimidin-5-amine to the sulfonyl group under basic conditions (e.g., pyridine or DMAP as a catalyst). Temperature control (0–25°C) is critical to minimize side reactions, and anhydrous solvents (e.g., dichloromethane or pyridine) ensure high yields . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/petroleum ether gradient) followed by recrystallization in ethyl acetate is recommended for purity >95% .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR confirm substituent positions on the pyrimidine and benzene rings. For example, the dimethylamino group (N(CH3)2\text{N}(\text{CH}_3)_2) shows a singlet at ~2.8–3.2 ppm in 1H^1H-NMR .
  • X-ray Crystallography : Resolves bond angles and dihedral angles between the pyrimidine and benzenesulfonamide moieties. Single-crystal studies require slow evaporation of a saturated acetonitrile/water solution at 4°C .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+^+ at m/z 347.1 for C14_{14}H18_{18}N4_4O2_2S) .

Q. How does the dimethylamino pyrimidine moiety influence the compound’s physicochemical properties?

  • Methodological Answer : The dimethylamino group enhances solubility in polar solvents (e.g., DMSO, methanol) via hydrogen bonding. It also stabilizes the pyrimidine ring’s electronic configuration, increasing resistance to hydrolysis under acidic conditions. Comparative studies with non-methylated analogs show a 20–30% improvement in thermal stability (TGA/DSC analysis) .

Advanced Research Questions

Q. What crystallization strategies yield high-purity single crystals suitable for X-ray diffraction studies?

  • Methodological Answer : Optimize solvent systems using a phase diagram approach. A 1:1 v/v mixture of acetonitrile and water at 4°C produces prismatic crystals with <0.5° mosaicity. Anti-solvent vapor diffusion (e.g., adding diethyl ether) can further enhance crystal packing. Monitor crystallization kinetics via in-situ Raman spectroscopy to avoid polymorphic impurities .

Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?

  • Methodological Answer :

  • Substituent Variation : Replace the 3-methyl group on the benzene ring with electron-withdrawing groups (e.g., -NO2_2, -CF3_3) to assess effects on target binding.
  • Pyrimidine Modifications : Introduce halogens (e.g., Br at the 4-position) to evaluate steric and electronic impacts.
  • Biological Assays : Compare IC50_{50} values in enzyme inhibition assays (e.g., kinase targets) using SPR (surface plasmon resonance) for binding affinity measurements .

Q. What computational methods predict binding interactions with biological targets such as kinases or sulfotransferases?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with a grid box centered on the ATP-binding pocket of kinase domains. The dimethylamino group’s electrostatic potential is critical for π-cation interactions with conserved lysine residues .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess stability of the sulfonamide group in hydrophobic pockets. MM-PBSA calculations quantify binding free energy (±2 kcal/mol accuracy) .

Q. How to resolve contradictory bioassay data between in vitro and in vivo models?

  • Methodological Answer :

  • Metabolic Stability : Test hepatic microsome stability (e.g., rat liver S9 fraction) to identify rapid clearance due to N-demethylation. LC-MS/MS quantifies metabolite formation .
  • Protein Binding : Use equilibrium dialysis to measure plasma protein binding (>90% binding reduces free drug concentration in vivo) .
  • Dose Adjustments : Apply allometric scaling (e.g., mg/kg0.75^{0.75}) to reconcile in vitro IC50_{50} values with effective in vivo doses .

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